(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
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Overview
Description
“(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1598160-87-2 . Its molecular weight is 196.61 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5ClN2O3S/c1-3-6-4 (7-10-3)2-11 (5,8)9/h2H2,1H3 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.61 .Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Compounds
This chemical is utilized in the synthesis of various heterocyclic compounds. For example, it reacts with glycerol to produce cis- and trans-1,3-dioxolanes and dioxanes, which are further transformed into methanesulfonates and then cyclized to produce imidazo[3,2-d][1,4]oxazepinium methanesulfonates. These compounds have been characterized using NMR spectroscopy and X-ray crystallography (Upadhyaya et al., 1997).
Electrochemical Applications
In electrochemistry, this compound plays a role as an electrolyte. For instance, methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, which has been used to study the electrochemical properties of vanadium pentoxide films. These films exhibit reversible sodium intercalation, demonstrating potential use in battery technology (Su et al., 2001).
Pharmaceutical and Biological Research
Antibacterial Activity
Sulfonamide derivatives synthesized using methanesulfonyl chloride have been studied for their antibacterial properties. These compounds exhibit activity against various Gram-positive and Gram-negative bacteria, highlighting their potential in antimicrobial drug development (Özdemir et al., 2009).
Synthesis of Biologically Active Compounds
The chemical is also used in synthesizing biologically active s-triazoles, a class of compounds with various pharmaceutical applications. These syntheses involve reactions with binucleophilic reagents and subsequent cyclodehydration (Sasaki et al., 1984).
Material Science and Industrial Applications
Synthesis of High-Performance Polymers
In material science, this compound contributes to synthesizing high-performance polymers like polyoxadiazoles. These polymers, synthesized via polycondensation reactions, exhibit high thermal stability and photoluminescent properties, making them suitable for various industrial applications (Hamciuc et al., 2001).
Molecular Structure Studies
The molecular structure of methane sulfonyl chloride itself has been studied using electron diffraction. Understanding its structure aids in comprehending its reactivity and interaction with other compounds (Hargittai & Hargittai, 1973).
Future Directions
Properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWYGAJINNRPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1598160-87-2 |
Source
|
Record name | (5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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